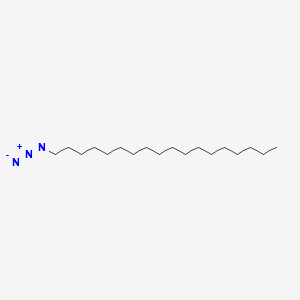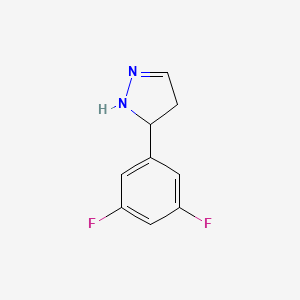
5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole” seems to be a complex organic compound. It likely contains a pyrazole core, which is a type of heterocyclic aromatic organic compound. The 3,5-difluorophenyl group indicates the presence of a phenyl ring with fluorine atoms at the 3rd and 5th positions .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications and Biological Activities
Pyrazolines, including structures similar to 5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole, have been studied for their diverse biological properties. Research indicates that pyrazoline derivatives exhibit a wide range of pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These compounds are known to interact with various biological targets, offering potential therapeutic applications. The interest in these molecules stems from their prominent effects in different domains, including acting as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral, MAO-inhibitory, antinociceptive, insecticidal, hypotensive, and antioxidative agents. Additionally, pyrazolines have shown potential as nitric oxide synthase inhibitors, steroidal agents, antidiabetic agents, ACAT inhibitors, urotensin II and somatostatin-5 receptors modulators, TGF-β signal transduction inhibitors, and neurocytotoxicity inhibitors (Shaaban, Mayhoub, & Farag, 2012).
Synthetic Applications
The synthetic versatility of pyrazole derivatives has been extensively explored, with particular emphasis on the development of novel anticancer agents. Pyrazoline is an electron-rich nitrogen carrier, making it an appealing scaffold for the design of compounds with significant biological effects. Recent studies have focused on innovative synthetic approaches to create pyrazoline derivatives, highlighting their potential in anticancer therapy. The exploration of these derivatives underscores the continuous search for novel moieties with enhanced therapeutic profiles (Ray et al., 2022).
Catalytic Applications
In addition to their biological activities, certain pyrazoline derivatives play a crucial role in catalytic processes. The development of hybrid catalysts for the synthesis of complex heterocyclic structures showcases the importance of these compounds in facilitating chemical transformations. Pyrazoline-based catalysts have been employed in various synthetic routes, offering efficient and versatile methodologies for constructing bioactive molecules. This highlights the dual role of pyrazoline derivatives in both medicinal chemistry and synthetic organic chemistry (Parmar, Vala, & Patel, 2023).
Eigenschaften
IUPAC Name |
5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2/c10-7-3-6(4-8(11)5-7)9-1-2-12-13-9/h2-5,9,13H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOSOURUUFSOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NNC1C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

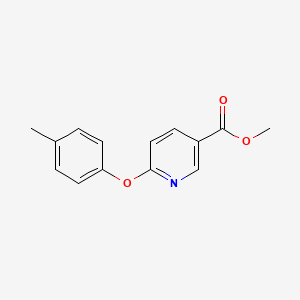
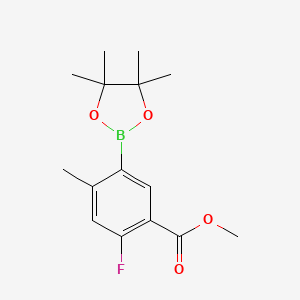
![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B6308839.png)
![2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B6308842.png)
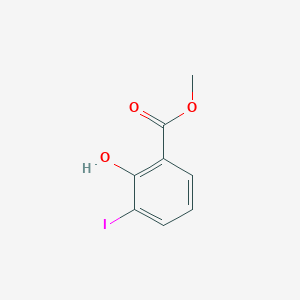
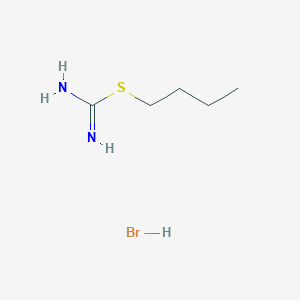
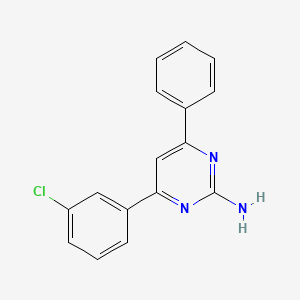
![3-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B6308881.png)
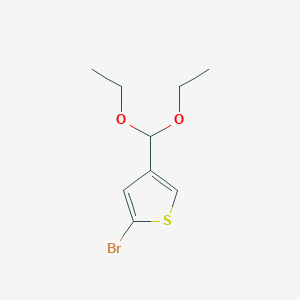

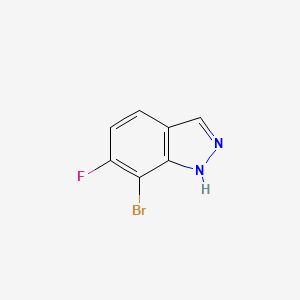
![Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6308901.png)
![tert-Butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B6308913.png)
